1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide
Overview
Description
1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylsulfonamido group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit α-amylase, a key enzyme in the digestion of carbohydrates .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of aniline to form phenylsulfonamide, which is then coupled with the thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the synthesis steps, optimizing reaction conditions to maximize yield and purity, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfonamido group can undergo nucleophilic substitution reactions, especially at the para position of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced forms of the compound, potentially altering the thiazole or piperidine rings.
Substitution: Substituted phenylsulfonamido derivatives.
Scientific Research Applications
1-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives include 2-aminothiazole, benzothiazole, and thiazolidine.
Piperidine Derivatives: Similar compounds include piperidine-4-carboxylic acid and N-substituted piperidines.
Properties
IUPAC Name |
1-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c19-17(24)13-8-10-22(11-9-13)16(23)7-6-14-12-27-18(20-14)21-28(25,26)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H2,19,24)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXMRLERKLJGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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